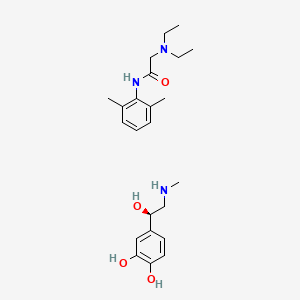

Epinephrine and lidocaine

Description

Properties

CAS No. |

54958-67-7 |

|---|---|

Molecular Formula |

C23H35N3O4 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C14H22N2O.C9H13NO3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h7-9H,5-6,10H2,1-4H3,(H,15,17);2-4,9-13H,5H2,1H3/t;9-/m.0/s1 |

InChI Key |

HYKGUEIYMKVUSR-NPULLEENSA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CNCC(C1=CC(=C(C=C1)O)O)O |

Isomeric SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CNCC(C1=CC(=C(C=C1)O)O)O |

Synonyms |

Levorenone |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Synergistic Mechanism of Action of Epinephrine with Lidocaine in Nerve Blocks

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The co-administration of lidocaine, a potent local anesthetic, with epinephrine, a vasoconstrictor, is a cornerstone of regional anesthesia, designed to enhance the duration and efficacy of nerve blocks while minimizing systemic toxicity. This technical guide provides an in-depth exploration of the distinct and synergistic mechanisms of these two agents. Lidocaine achieves its anesthetic effect by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials.[1][2][3] Epinephrine's primary role is to induce localized vasoconstriction by activating alpha-1 (α1) adrenergic receptors on vascular smooth muscle.[4][5] This action significantly alters the pharmacokinetics of lidocaine, reducing its rate of vascular absorption and clearance from the injection site. The result is a higher, more sustained concentration of lidocaine in the vicinity of the nerve, leading to a prolonged and more intense anesthetic block.[6][7][8] This guide details the underlying molecular pathways, presents quantitative pharmacokinetic data from preclinical studies, outlines common experimental protocols for evaluation, and provides visual diagrams to elucidate these complex interactions.

Core Mechanisms of Action

Lidocaine: Voltage-Gated Sodium Channel Blockade

Lidocaine, an amide-type local anesthetic, exerts its primary effect by inhibiting the generation and conduction of nerve impulses.[2][3] Its mechanism is centered on the blockade of fast voltage-gated sodium (Na+) channels, which are critical for the rapid depolarization phase of an action potential.[1][2]

-

Molecular Interaction: Lidocaine, in its cationic form, accesses its binding site from the intracellular (axoplasmic) side of the neuronal membrane.[2] It exhibits a higher affinity for sodium channels in the open and inactivated states than in the resting state, a property known as use-dependent or phasic block.[1][2] This means its blocking effect is more pronounced in rapidly firing neurons.

-

Inhibition of Action Potential: By binding to specific residues within the channel's pore, lidocaine physically obstructs the influx of sodium ions.[1] This action increases the threshold for electrical excitability, slows the rate of depolarization, and ultimately prevents the action potential from reaching the necessary threshold for propagation, resulting in a failure of nerve conduction and a loss of sensation.[3]

Caption: Lidocaine blocks the influx of sodium ions through voltage-gated channels in the neuron.

Epinephrine: Adrenergic Receptor-Mediated Vasoconstriction

Epinephrine (adrenaline) is a potent catecholamine that acts on both alpha (α) and beta (β) adrenergic receptors.[9] When used as an adjunct in local anesthesia, its clinically relevant effect is potent vasoconstriction, primarily mediated by α1-adrenergic receptors located on the smooth muscle cells of peripheral arterioles.[4][5]

-

Signaling Pathway: The binding of epinephrine to α1-receptors initiates a G-protein coupled cascade. The α1-receptor is coupled to a Gq protein. Activation leads to the dissociation of the Gq alpha subunit, which in turn activates the enzyme phospholipase C (PLC).[10]

-

Intracellular Calcium Release: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which subsequently activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction and vasoconstriction.[10]

Caption: Epinephrine's signaling cascade leading to vasoconstriction.

The Synergistic Interaction: Pharmacokinetic Modification

The primary mechanism by which epinephrine potentiates lidocaine's effect is pharmacokinetic, not pharmacodynamic.[6][7] Epinephrine does not enhance lidocaine's affinity for the sodium channel; rather, it alters lidocaine's disposition at the site of injection.

This interaction results in several key clinical benefits:

-

Prolonged Duration of Action: By constricting local blood vessels, epinephrine significantly reduces local blood flow.[4][8] This "vascular dam" slows the rate at which lidocaine is absorbed away from the nerve into the systemic circulation.[11][12]

-

Increased Intensity of Block: Slower absorption maintains a higher concentration of the anesthetic in the perineural tissue for a longer period, allowing more lidocaine molecules to penetrate the nerve sheath and block sodium channels.[6][7]

-

Reduced Systemic Toxicity: Limiting systemic absorption lowers the peak plasma concentration (Cmax) of lidocaine, reducing the risk of adverse effects on the central nervous system (CNS) and cardiovascular system.[4][13]

-

Improved Surgical Field: The localized vasoconstriction also provides hemostasis, reducing bleeding during surgical procedures.[5]

Caption: Logical flow of the synergistic action between epinephrine and lidocaine.

Quantitative Data from Preclinical Studies

Experimental data robustly supports the pharmacokinetic mechanism. Studies in animal models have quantified the significant impact of epinephrine on lidocaine's absorption and local concentration.

Table 1: Pharmacokinetic Parameters of Lidocaine with and without Epinephrine in Dogs

Data from a paravertebral brachial plexus block study.[14][15][16]

| Parameter | Lidocaine Alone | Lidocaine + Epinephrine | Percent Change |

| Peak Plasma Conc. (Cmax) | Higher | ~60% Lower | ↓ 60% |

| Fast Absorption Rate (k₀₁) | Baseline | ~50% Slower | ↓ 50% |

| Slow Absorption Rate (k₀₂) | Baseline | ~90% Slower | ↓ 90% |

| Duration of Fast Absorption | Baseline | ~90% Longer | ↑ 90% |

| Duration of Slow Absorption | Baseline | ~1300% Longer | ↑ 1300% |

Table 2: Intraneural Lidocaine Content Over Time in Rat Sciatic Nerve

Data from a percutaneous sciatic nerve block study using 0.5% lidocaine with/without 1:100,000 epinephrine.[6][7]

| Time After Injection | Intraneural Lidocaine (Lidocaine Alone) | Intraneural Lidocaine (Lidocaine + Epinephrine) | Key Observation |

| First 10 minutes | Similar Content | Similar Content | Epinephrine did not increase initial neural uptake. |

| Later Times (>10 min) | Rapidly Decaying Content | 3- to 4-fold Higher Content in Slow-Decaying Component | Epinephrine significantly prolongs lidocaine's presence in the nerve. |

| Duration of Block | Baseline | Almost 4-fold Longer | Correlates with prolonged intraneural lidocaine content. |

Table 3: Lidocaine Concentration in Rat Oral Tissues and Serum

Data following topical application of ¹⁴C-labeled lidocaine gel with/without epinephrine to the palatal mucosa.[17][18]

| Tissue | Time Point | Lidocaine vs. Lidocaine + Epinephrine | Interpretation |

| Palatal Mucosa | 4-20 min | Concentration significantly lower with epinephrine. | Suggests initial vasoconstriction limits spread even within superficial tissues. |

| >40 min | Concentration significantly higher with epinephrine. | Demonstrates prolonged local retention. | |

| Serum | 5-20 min | Concentration significantly lower with epinephrine. | Direct evidence of reduced systemic absorption. |

| >40 min | Concentration significantly higher with epinephrine. | Reflects the delayed but prolonged absorption phase. |

Key Experimental Protocols

The following methodologies are representative of preclinical studies used to evaluate the interaction between local anesthetics and vasoconstrictors.

Protocol: Rat Sciatic Nerve Block Model for Efficacy and Pharmacokinetics

This model, adapted from studies by Sinnott et al.[6][7], is used to correlate anesthetic effect (analgesia) with intraneural drug concentration.

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are used. The injection site over the sciatic notch is shaved and cleaned.

-

Drug Administration: A percutaneous injection of a small volume (e.g., 0.1 mL) of the test solution (e.g., 0.5% lidocaine with or without 1:100,000 epinephrine) is made adjacent to the sciatic nerve.

-

Behavioral Testing (Nociception): At predetermined time intervals post-injection (e.g., 2, 5, 10, 30, 60, 120 min), the degree of motor and sensory block is assessed. A common method is the pedal withdrawal reflex, where a noxious stimulus (e.g., a standardized toe pinch with forceps) is applied to the paw. The absence of a withdrawal response indicates a successful block.

-

Tissue Harvesting and Analysis: Immediately following the final behavioral test for a given time point, animals are euthanized. The sciatic nerve is rapidly excised, frozen in liquid nitrogen, and stored.

-

Lidocaine Quantification: The nerve tissue is homogenized and processed for drug extraction. The intraneural lidocaine concentration is quantified using a sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The duration and intensity of the nerve block are correlated with the intraneural lidocaine concentration over time for both treatment groups.

Protocol: Canine Brachial Plexus Block for Systemic Pharmacokinetics

This model, described in studies by Vesal et al.[14][15][16], is designed to precisely characterize the systemic absorption profile of the anesthetic.

-

Study Design: A prospective, randomized, blinded crossover design is employed. Each dog serves as its own control, receiving both the plain lidocaine solution and the lidocaine with epinephrine solution in separate experimental periods, with a washout period in between.

-

Animal Preparation: An intravenous catheter is placed for serial blood sampling. The dogs are anesthetized or sedated as required for the procedure.

-

Nerve Block Procedure: A paravertebral brachial plexus block is performed, often under ultrasound guidance to ensure accurate perineural placement of the injectate (e.g., lidocaine at a specific mg/kg dose).

-

Blood Sampling: Venous blood samples are collected at a high frequency initially and then at increasing intervals for a set period (e.g., at 0, 2, 5, 10, 15, 30, 60, 90, 120, 180 minutes) post-injection.

-

Plasma Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen. Plasma lidocaine concentrations are determined using HPLC or a similar validated bioanalytical method.

-

Pharmacokinetic Modeling: The plasma concentration-time data for each animal and treatment are analyzed using compartmental pharmacokinetic modeling software. This allows for the calculation and comparison of key parameters such as Cmax (peak concentration), Tmax (time to peak), absorption rate constants (kₐ), and Area Under the Curve (AUC).

Caption: A generalized workflow for preclinical evaluation of local anesthetic formulations.

Conclusion and Implications for Drug Development

The combination of lidocaine and epinephrine exemplifies a highly successful synergistic drug pairing. The mechanism is overwhelmingly pharmacokinetic, whereby epinephrine-induced vasoconstriction localizes lidocaine at the neural target, prolonging its residence time and enhancing its anesthetic effect while concurrently improving its safety profile by reducing systemic exposure. For researchers and drug development professionals, this interaction serves as a classic model for formulation strategies aimed at controlling the local disposition of a therapeutic agent. Future research may focus on alternative vasoconstrictors with different receptor selectivity or developing novel delivery systems that mimic this "vascular dam" effect to prolong the action of local anesthetics and other locally acting drugs without the need for catecholamines.

References

- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 4. Adrenaline vasoconstrictor and local anaesthetics | Medcrine [medcrine.com]

- 5. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia: exploring the factors behind epinephrine's prevalence in the US - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] On the Mechanism by Which Epinephrine Potentiates Lidocaine's Peripheral Nerve Block | Semantic Scholar [semanticscholar.org]

- 7. On the mechanism by which epinephrine potentiates lidocaine's peripheral nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Articles [globalrx.com]

- 13. Lidocaine-Induced Systemic Toxicity: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Effect of epinephrine on the absorption of lidocaine following application to the oral mucosa in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetic Interaction Between Epinephrine and Lidocaine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical pharmacokinetic interaction between the local anesthetic lidocaine and the vasoconstrictor epinephrine. Understanding this interaction is fundamental for optimizing local anesthesia, enhancing patient safety, and informing the development of new drug formulations.

Core Mechanism of Interaction

The primary mechanism underlying the pharmacokinetic interaction between epinephrine and lidocaine is localized vasoconstriction.[1][2] Epinephrine is an adrenergic agonist that potently stimulates alpha-1 (α1) adrenergic receptors on the vascular smooth muscle of local blood vessels.[1] This stimulation initiates a signaling cascade that results in vasoconstriction, narrowing the diameter of arterioles and capillaries at the site of administration.[1][2]

This reduction in local blood flow has two major pharmacokinetic consequences for lidocaine:

-

Decreased Rate of Systemic Absorption: By constricting local vasculature, epinephrine slows the rate at which lidocaine is absorbed from the injection site into the systemic circulation.[1][3]

-

Prolonged Local Residence Time: The reduced clearance from the local tissue maintains a higher, more effective concentration of lidocaine at the target nerve fibers for an extended period.[1][2]

These effects synergistically increase the duration and efficacy of the nerve block while simultaneously reducing the risk of systemic toxicity associated with high peak plasma concentrations of lidocaine.[1]

Signaling Pathway of Epinephrine-Induced Vasoconstriction

The following diagram illustrates the molecular pathway leading to vasoconstriction upon epinephrine administration.

Quantitative Pharmacokinetic Data

The addition of epinephrine to lidocaine formulations significantly alters key pharmacokinetic (PK) parameters. The most consistent findings across studies are a reduction in the peak plasma concentration (Cmax) and a delay in the time to reach peak concentration (Tmax), indicating slower systemic absorption.

The following table summarizes quantitative data from studies investigating the effects of epinephrine on lidocaine pharmacokinetics.

| Study Population | Administration Route | Lidocaine Formulation | Epinephrine Concentration | Key Pharmacokinetic Findings (Lidocaine) | Reference |

| Dogs | Paravertebral Brachial Plexus Block | 20 mg/mL Lidocaine HCl (diluted 1:1) | 0.01 mg/mL (1:100,000) | Cmax: Reduced by ~60%Absorption Rate: Fast rate reduced by 50%; Slow rate reduced by 90%Absorption Duration: Prolonged by 90% (fast phase) and 1300% (slow phase) | [3][4][5] |

| Humans | Epidural Anesthesia | Lidocaine Solution | Not specified | Mean Cmax: Reduced by 23% (from 2.2 µg/mL to 1.7 µg/mL)Tmax: Not significantly altered | [6] |

| Humans | Iontophoresis to Tympanic Membrane | 2% Lidocaine | 1:100,000 | Initial Absorption: Slower (0.245 ng/mL vs 1.35 ng/mL immediately post-procedure)Cmax & AUC: No statistically significant difference in this study design | [7][8] |

Note: Direct comparison between studies should be made with caution due to differences in species, administration routes, dosages, and analytical methods.

The study in dogs provides a clear and dramatic illustration of epinephrine's effect, showing a 60% reduction in Cmax and a significant prolongation of the absorption phases.[3][4][5] The human epidural study shows a more modest but still significant 23% reduction in mean Cmax.[6] The iontophoresis study, which uses a different delivery mechanism, highlights a delay in initial absorption rather than a significant change in overall Cmax, suggesting the interaction is highly dependent on the administration context.[7][8]

Detailed Experimental Protocols

Reproducing and accurately interpreting pharmacokinetic data requires a thorough understanding of the experimental methods. Below is a representative protocol synthesized from common practices in clinical and preclinical studies investigating this interaction.

Example Protocol: Crossover Study of Lidocaine vs. Lidocaine with Epinephrine

1. Study Design:

-

A prospective, randomized, blinded, crossover design is frequently employed.[4][5]

-

Each subject serves as their own control, receiving both the lidocaine-only formulation and the lidocaine-with-epinephrine formulation in separate, randomized periods with an adequate washout phase in between.

2. Subjects:

-

Human Studies: Healthy adult volunteers are typically recruited.[7][8] Subjects are screened for contraindications to lidocaine or epinephrine, such as cardiovascular conditions or known allergies.

-

Animal Studies: Specific pathogen-free animals (e.g., Beagle dogs) are used.[4] Baseline health is confirmed via veterinary examination and blood work.

3. Drug Administration:

-

Formulations: Commercially available injectable solutions are used, for example, 2% lidocaine hydrochloride, either alone or combined with 1:100,000 epinephrine.[4][7][8]

-

Dosage: Dosing is precisely controlled, often based on body weight (e.g., 6 mg/kg total dose).[4]

-

Route: The specific route of administration is clearly defined (e.g., paravertebral brachial plexus block, epidural, or subcutaneous infiltration).[4][6]

4. Blood Sampling:

-

An indwelling catheter is placed for serial blood collection.

-

Samples are collected at frequent, predefined intervals to capture the full pharmacokinetic profile, including the absorption, distribution, and elimination phases.[4][7]

-

Example Time Points: Pre-dose (0), and at 5, 8, 12, 15, 20, 30, 45, 60, 80, 100, 130, 180, and 230 minutes post-administration.[4][7]

-

Blood is collected into heparinized tubes, kept on ice, and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[4]

5. Bioanalytical Method:

-

Plasma concentrations of lidocaine are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[7]

-

The method must demonstrate adequate sensitivity, specificity, accuracy, and precision over the expected range of concentrations.

6. Pharmacokinetic Analysis:

-

Plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental modeling software.[4][9][10]

-

Key parameters calculated include Cmax, Tmax, Area Under the Curve (AUC), clearance (CL), and elimination half-life (t1/2).[9][10]

-

Statistical tests are used to determine the significance of differences in PK parameters between the two formulations.[4]

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical clinical or preclinical pharmacokinetic study for this interaction.

Implications for Drug Development and Research

The vasoconstrictive properties of epinephrine offer significant advantages but also require careful consideration during drug development and clinical use.

-

Benefit-Risk Assessment: The primary benefit is prolonged local anesthesia and reduced systemic toxicity.[1] The risks are primarily associated with epinephrine's systemic effects (e.g., increased heart rate, blood pressure) if significant amounts are absorbed, or with excessive local vasoconstriction in areas with poor collateral circulation (e.g., fingers, toes, nose).[1]

-

Formulation Development: For new local anesthetics, co-formulation with a vasoconstrictor like epinephrine is a key strategy to improve the therapeutic profile. Development programs must characterize the dose-response relationship of the vasoconstrictor and its impact on the anesthetic's PK and pharmacodynamics.

-

Clinical Research: Further research can explore this interaction in different tissues, with novel delivery systems (like the iontophoresis model), and in special patient populations.[7] Studies that assess the reversal of vasoconstriction, for example using alpha-adrenergic antagonists like phentolamine, can also provide valuable insights into managing the duration of anesthesia.[9][10]

References

- 1. quora.com [quora.com]

- 2. Articles [globalrx.com]

- 3. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Epidural anesthesia with lidocaine and bupivacaine: effects of epinephrine on the plasma concentration profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Single Dose Lidocaine and Epinephrine Following Iontophoresis of the Tympanic Membrane in a Double-Blinded Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Single Dose Lidocaine and Epinephrine Following Iontophoresis of the Tympanic Membrane in a Double-Blinded Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Lidocaine With Epinephrine Following Local Anesthesia Reversal With Phentolamine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of lidocaine with epinephrine following local anesthesia reversal with phentolamine mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Epinephrine as a Vasoconstrictor in Local Anesthesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of epinephrine as a vasoconstrictor when co-administered with local anesthetics. We delve into the molecular mechanisms, physiological effects, and experimental evaluation of this critical combination in anesthetic formulations.

Core Mechanism of Action: Prolonging Anesthesia and Reducing Systemic Toxicity

Local anesthetics, by their nature, induce vasodilation, which can lead to rapid absorption of the anesthetic agent into the systemic circulation. This not only shortens the duration of the local anesthetic effect but also increases the risk of systemic toxicity. Epinephrine is added to local anesthetic solutions to counteract this vasodilation.[1][2] Its primary functions are to:

-

Prolong the duration of anesthesia: By constricting local blood vessels, epinephrine reduces blood flow to the injection site.[3] This delayed absorption keeps the local anesthetic at the nerve for a longer period, extending the duration of the nerve block.[4][5]

-

Decrease systemic absorption and toxicity: Reduced blood flow slows the rate at which the local anesthetic enters the bloodstream, thereby lowering the peak plasma concentration of the drug and minimizing the risk of systemic side effects.[6][7][8]

-

Improve the quality of the surgical field: The vasoconstrictive effect also helps to reduce bleeding in the surgical area, providing a clearer field of view.[9]

Epinephrine exerts its vasoconstrictive effects by acting on adrenergic receptors, primarily the alpha-1 (α1) adrenergic receptors located on the smooth muscle of blood vessels.[10]

Signaling Pathway of Epinephrine-Induced Vasoconstriction

Epinephrine's vasoconstrictive action is mediated through the α1-adrenergic signaling cascade, a G-protein coupled receptor (GPCR) pathway. The key steps are as follows:

-

Receptor Binding: Epinephrine binds to the α1-adrenergic receptor on the surface of vascular smooth muscle cells.[10][11]

-

G-Protein Activation: This binding activates the associated heterotrimeric Gq protein.[10][11]

-

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).[10][11]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10]

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the contraction of the vascular smooth muscle, resulting in vasoconstriction.[12]

Quantitative Data on the Effects of Epinephrine

The addition of epinephrine to local anesthetics has a quantifiable impact on the duration of anesthesia and the peak plasma concentration of the anesthetic agent.

Effect of Epinephrine Concentration on Duration of Anesthesia

The concentration of epinephrine in a local anesthetic solution is directly related to the duration of the anesthetic effect.

| Local Anesthetic | Epinephrine Concentration | Mean Duration of Anesthesia (Minutes) | Percent Increase in Duration |

| 1% Lidocaine | 0 (Plain) | 60 | - |

| 1% Lidocaine | 1:3,200,000 | ~120 | ~100% |

| 1% Lidocaine | 1:800,000 | Not specified | Not specified |

| 1% Lidocaine | 1:200,000 | ~180 | ~200% |

| 1% Lidocaine | 1:50,000 | ~180 | ~200% |

| 0.25% Bupivacaine | 0 (Plain) | 180 | - |

| 0.25% Bupivacaine | 1:3,200,000 | ~360 | ~100% |

| 0.25% Bupivacaine | 1:800,000 | Not specified | Not specified |

| 0.25% Bupivacaine | 1:200,000 | ~540 | ~200% |

| 0.25% Bupivacaine | 1:50,000 | ~540 | ~200% |

Data synthesized from a study on subcutaneous infiltration in volunteers.[4]

Effect of Epinephrine on Peak Plasma Concentration (Cmax) and Time to Peak Plasma Concentration (Tmax) of Local Anesthetics

Epinephrine significantly reduces the peak plasma concentration (Cmax) and delays the time to reach that peak (Tmax) for local anesthetics.

| Local Anesthetic | Epinephrine (5 µg/mL) | Mean Cmax (µg/mL) | Mean Tmax (minutes) |

| Levobupivacaine (1 mg/kg) | Without | 0.71 ± 0.31 | 12.0 ± 7.2 |

| Levobupivacaine (1 mg/kg) | With | 0.48 ± 0.11 | 46.0 ± 35.6 |

| Levobupivacaine (2 mg/kg) | Without | 1.24 | 6.0 |

| Levobupivacaine (2 mg/kg) | With | 0.62 | 7.2 |

Data from studies on thoracic paravertebral block and erector spinae plane block.[6][7]

Experimental Protocols

The evaluation of the effects of epinephrine in local anesthetic solutions involves various experimental designs. Below are detailed methodologies for key experiments.

Protocol for In Vivo Measurement of Anesthetic Duration

This protocol is designed to quantify the duration of local anesthesia with and without epinephrine.

-

Subject Recruitment: Recruit healthy adult volunteers with no known allergies to local anesthetics or epinephrine.

-

Randomization and Blinding: In a randomized, double-blind manner, prepare syringes with the local anesthetic solutions to be tested (e.g., 1% lidocaine with varying concentrations of epinephrine: 0, 1:200,000, 1:100,000).[4]

-

Injection: Inject a standardized volume (e.g., 0.5 mL) of each solution intradermally at marked sites on a specified body area (e.g., the forearm).[5]

-

Anesthesia Assessment: At regular intervals (e.g., every 15-30 minutes), assess the level of anesthesia at each injection site using a pinprick test with a sterile needle.[5]

-

Data Recording: Record the subject's sensation on a predefined scale (e.g., a visual analog scale or a numerical rating scale) until the sensation returns to baseline.[5]

-

Duration Calculation: The duration of anesthesia is defined as the time from injection until the sensation score returns to a predetermined level indicating the absence of an anesthetic effect.[5]

Protocol for Quantifying Local Cutaneous Blood Flow

This protocol measures the vasoconstrictive effect of epinephrine using laser Doppler flowmetry.

-

Subject Preparation: Position the subject comfortably and allow them to acclimatize to the room temperature.

-

Baseline Measurement: Place a laser Doppler flowmetry probe on the skin at the intended injection sites and record baseline blood flow for a set period (e.g., 10 minutes).[13]

-

Injection: Inject a standardized volume of the test solutions (e.g., 1% lidocaine with and without epinephrine) subcutaneously at the designated sites.[14]

-

Continuous Monitoring: Continuously record the cutaneous blood flow at each site for an extended period (e.g., 60-120 minutes) after injection.[13][14]

-

Data Analysis: Analyze the laser Doppler readings to determine the onset, magnitude, and duration of the reduction in blood flow for each solution compared to the baseline.[14]

Protocol for Measuring Plasma Concentration of Local Anesthetic

This protocol determines the pharmacokinetic profile of a local anesthetic with and without epinephrine.

-

Subject Cannulation: Insert an intravenous catheter into a suitable vein (e.g., in the arm) for serial blood sampling.

-

Baseline Blood Sample: Collect a baseline blood sample before the administration of the local anesthetic.[15]

-

Local Anesthetic Administration: Administer a standardized dose of the local anesthetic with or without epinephrine via the intended route (e.g., subcutaneous injection, nerve block).[6]

-

Serial Blood Sampling: Collect blood samples at predefined time points after administration (e.g., 5, 10, 15, 30, 60, 90, 120 minutes).[15][16]

-

Sample Processing and Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma samples to determine the concentration of the local anesthetic using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1][15]

-

Pharmacokinetic Analysis: Plot the plasma concentration versus time data to determine key pharmacokinetic parameters, including Cmax and Tmax.[6]

Conclusion

The inclusion of epinephrine as a vasoconstrictor in local anesthetic formulations is a well-established and evidence-based practice. Its ability to prolong the duration of anesthesia, reduce systemic absorption, and improve surgical conditions makes it an invaluable component in a wide range of clinical applications. A thorough understanding of its mechanism of action, dose-dependent effects, and the experimental methodologies used for its evaluation is essential for researchers and drug development professionals working to optimize local anesthetic efficacy and safety.

References

- 1. Effects of lidocaine with and without epinephrine on plasma epinephrine and lidocaine concentrations and hemodynamic values during third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oasisdiscussions.ca [oasisdiscussions.ca]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Epinephrine prolongs duration of subcutaneous infiltration of local anesthesia in a dose-related manner. Correlation with magnitude of vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of body locale and addition of epinephrine on the duration of action of a local anesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of plasma concentrations of levobupivacaine with and without epinephrine for thoracic paravertebral block: A randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of plasma levobupivacaine concentrations with and without epinephrine following erector spinae plane block for breast cancer surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of epinephrine concentration in local anesthesia during periodontal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 12. youtube.com [youtube.com]

- 13. The influence of epinephrine concentration in local anesthetics on pulpal and gingival blood flows [rde.ac]

- 14. Effect of epinephrine on local cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Single Dose Lidocaine and Epinephrine Following Iontophoresis of the Tympanic Membrane in a Double-Blinded Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Molecular Targets of Epinephrine and Lidocaine Combination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular targets of epinephrine and lidocaine, both individually and in their commonly used combination. It delves into the specific receptor and ion channel interactions, downstream signaling pathways, and the pharmacokinetic and pharmacodynamic rationale for their combined clinical use. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and professionals in drug development and pharmacology.

Introduction

The combination of epinephrine and lidocaine is a cornerstone in local anesthesia, leveraging the distinct molecular actions of each component to achieve enhanced clinical efficacy. Lidocaine, a potent local anesthetic, primarily functions by blocking nerve impulses, while epinephrine, a vasoconstrictor, localizes and prolongs the anesthetic effect.[1] Understanding the specific molecular targets and the intricate signaling pathways they modulate is crucial for optimizing therapeutic applications and developing novel analgesic strategies.

Molecular Targets of Epinephrine

Epinephrine, a catecholamine, exerts its physiological effects by binding to adrenergic receptors, a class of G-protein coupled receptors (GPCRs).[2] These receptors are broadly classified into two main types, α-adrenergic and β-adrenergic receptors, each with several subtypes.[3][4]

Adrenergic Receptor Subtypes and Signaling

Epinephrine is a non-selective agonist of all adrenergic receptors, including α1, α2, β1, β2, and β3 subtypes.[5] The specific downstream signaling cascade is determined by the G-protein coupled to the receptor subtype.

-

α1-Adrenergic Receptors (Gq-coupled): Upon epinephrine binding, α1 receptors activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][7] This pathway is fundamental to the vasoconstrictive effect of epinephrine on vascular smooth muscle.[5]

-

α2-Adrenergic Receptors (Gi-coupled): Activation of α2 receptors by epinephrine leads to the activation of the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This inhibitory signaling is involved in various processes, including the regulation of neurotransmitter release.

-

β-Adrenergic Receptors (Gs-coupled): β1, β2, and β3 receptors are primarily coupled to the Gs alpha subunit.[2] Epinephrine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP.[2] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, mediating physiological responses such as increased heart rate and force of contraction (β1), and bronchodilation and vasodilation (β2).[4]

Downstream Signaling: The MAPK/ERK Pathway

Recent evidence indicates that adrenergic receptor activation by epinephrine can also trigger the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9] This can occur through both cAMP-dependent and independent mechanisms, involving intermediates like PKC and phosphoinositide 3-kinase (PI3K)/Akt.[8] The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.

Quantitative Data: Epinephrine Binding Affinities

The following table summarizes the binding affinities (Ki) and receptor densities (Bmax) of epinephrine and related ligands for various adrenergic receptor subtypes.

| Receptor Subtype | Ligand | Ki (nM) | Bmax (fmol/mg protein) | Species/Tissue | Reference |

| β-adrenergic | (-)-Epinephrine | 2000 | - | S49 cell | [10] |

| β-adrenergic | 3H-dihydroalprenolol | 12300 | 790 | Human cerebral arteries | [6] |

| α2A-adrenergic | Epinephrine | - | - | Human platelets | [11] |

Note: Ki and Bmax values can vary depending on the radioligand used, tissue preparation, and experimental conditions.

Molecular Targets of Lidocaine

Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels (Nav).[12] However, at higher concentrations, it can also interact with other molecular targets.

Voltage-Gated Sodium Channels (Nav)

Lidocaine reversibly binds to the intracellular side of voltage-gated sodium channels, stabilizing them in an inactivated state.[13] This prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials in nerve fibers, thereby blocking nerve conduction.[12]

Lidocaine exhibits state-dependent binding, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[14] This property contributes to its use-dependent block, where its efficacy is enhanced in rapidly firing neurons.

Differential Affinity for Nav Subtypes

There are nine subtypes of voltage-gated sodium channels (Nav1.1-1.9). Lidocaine displays differential affinity for these subtypes, which may contribute to its clinical profile and side effects. For example, it has a notable affinity for the cardiac sodium channel, Nav1.5.[15]

Secondary Molecular Targets: G-Protein Coupled Receptors

Emerging research indicates that lidocaine can also modulate GPCR signaling. Specifically, it has been shown to inhibit Gαq protein function and potentiate Gαi-coupled receptor signaling.[3][16] This interaction may contribute to some of lidocaine's anti-inflammatory and analgesic effects that are independent of sodium channel blockade.

Quantitative Data: Lidocaine Binding Affinities

The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of lidocaine for various voltage-gated sodium channel subtypes.

| Nav Subtype | IC50 (µM) | Kd (µM) | Cell Type/Tissue | Experimental Condition | Reference |

| Nav1.5 | 20 | - | HEK 293 cells | Holding potential -80 mV | [17] |

| Nav1.5 (neonatal) | 17 | - | HEK 293 cells | Holding potential -80 mV | [17] |

| F1304C mutant | - | 1900 | Oocytes | Tonic block | [18] |

| Wild-type | 135 | - | - | - | [19] |

| T220A mutant | 788 | - | - | - | [19] |

| F227A mutant | 214 | - | - | - | [19] |

Note: IC50 and Kd values are highly dependent on the experimental conditions, such as holding potential and stimulation frequency.

The Combination: Synergistic Action

The co-administration of epinephrine and lidocaine results in a synergistic effect primarily through a pharmacokinetic interaction.

Pharmacokinetic Interaction

Epinephrine, through its activation of α1-adrenergic receptors on vascular smooth muscle, induces localized vasoconstriction.[5] This reduces local blood flow at the site of injection, which in turn decreases the rate of systemic absorption of lidocaine.[14] The consequence of this is a higher local concentration of lidocaine for a longer duration, leading to a prolonged and more profound anesthetic effect.

Potential Pharmacodynamic Interactions

While the primary interaction is pharmacokinetic, the potential for pharmacodynamic interactions exists. As both epinephrine and lidocaine can modulate GPCR signaling, further research is warranted to explore any synergistic or antagonistic effects at the level of intracellular signaling pathways.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) and receptor density (Bmax) of ligands for adrenergic receptors.

5.1.1. Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Determine protein concentration using a standard assay (e.g., Bradford assay).

5.1.2. Binding Assay:

-

In a 96-well plate, add membrane preparation (typically 50-100 µg protein).

-

For saturation binding (to determine Kd and Bmax), add increasing concentrations of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors). For competition binding (to determine Ki), add a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor (e.g., epinephrine).

-

To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine for α receptors) to a parallel set of wells.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

5.1.3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of radioligand and fit the data to a one-site binding hyperbola to determine Kd and Bmax.[20]

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[21]

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channels

This technique is used to measure the effect of lidocaine on the function of voltage-gated sodium channels.[22]

5.2.1. Cell Preparation:

-

Culture cells expressing the sodium channel subtype of interest (e.g., HEK293 cells transfected with Nav1.5 cDNA) on glass coverslips.

5.2.2. Recording Setup:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with extracellular solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4).[22]

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution (e.g., in mM: 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH 7.2).[22]

-

Mount the pipette on a micromanipulator.

5.2.3. Recording Procedure:

-

Approach a cell with the pipette tip while applying slight positive pressure.

-

Upon touching the cell membrane, release the pressure to form a high-resistance seal (gigaohm seal).

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Set the amplifier to voltage-clamp mode and hold the cell at a desired potential (e.g., -100 mV).

-

Apply voltage steps to elicit sodium currents.

-

Perfuse the cell with solutions containing different concentrations of lidocaine and record the resulting changes in sodium current.

5.2.4. Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of lidocaine.

-

Plot the fractional block of the current against the lidocaine concentration and fit the data to the Hill equation to determine the IC50.[23]

Visualizations

Signaling Pathways

Caption: Epinephrine Signaling Pathways.

Caption: Lidocaine's Mechanism of Action.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Lidocaine enhances Galphai protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.libretexts.org [med.libretexts.org]

- 5. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. youtube.com [youtube.com]

- 8. Epinephrine increases DNA synthesis via ERK1/2s through cAMP, Ca(2+)/PKC, and PI3K/Akt signaling pathways in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epinephrine and insulin stimulate different mitogen-activated protein kinase signaling pathways in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estimation of the kinetic constants for binding of epinephrine to beta-adrenergic receptors of the S49 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]

- 16. Lidocaine alters activation gating of cardiac Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. studylib.net [studylib.net]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. Whole-Cell Voltage-Clamp Recordings [bio-protocol.org]

An In-Depth Technical Guide on the Potentiation of Lidocaine by Epinephrine for Researchers and Drug Development Professionals

An Exploratory Analysis of the Synergistic Effects of Epinephrine on Lidocaine's Anesthetic Properties

This technical guide provides a comprehensive overview of the mechanisms, experimental evaluation, and key quantitative data related to the potentiation of the local anesthetic lidocaine by the vasoconstrictor epinephrine. This document is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Core Concepts: The Synergism of Lidocaine and Epinephrine

Lidocaine, a widely used amide local anesthetic, functions by blocking voltage-gated sodium channels in the neuronal membrane, thereby inhibiting the initiation and conduction of nerve impulses. Epinephrine, a potent vasoconstrictor, is frequently combined with lidocaine in clinical practice to enhance its anesthetic efficacy. The primary mechanism behind this potentiation is pharmacokinetic in nature. Epinephrine constricts local blood vessels, which reduces the rate of systemic absorption of lidocaine from the site of administration.[1] This localized vasoconstriction maintains a higher concentration of lidocaine in the vicinity of the nerve for a prolonged period, leading to a longer duration of anesthetic action and a more profound nerve block.[1][2][3]

While the predominant effect is pharmacokinetic, some studies have explored the possibility of a pharmacodynamic contribution, where epinephrine might directly enhance lidocaine's potency.[3][4] However, the consensus in the scientific literature leans towards the pharmacokinetic explanation as the principal driver of the observed potentiation.[1]

Quantitative Data on the Effects of Epinephrine on Lidocaine Anesthesia

The addition of epinephrine to lidocaine formulations significantly alters the onset and duration of anesthesia. The following tables summarize key quantitative data from various studies.

Table 1: Onset of Anesthesia for Lidocaine with and without Epinephrine

| Lidocaine Concentration | Epinephrine Concentration | Onset Time (Local Block) | Onset Time (Digital Nerve Block) | Reference |

| 1% | 1:100,000 | 30.77 ± 10.39 seconds | 2.78 ± 0.69 minutes | [4] |

| 0.5% | 1:200,000 | 38 ± 17.17 seconds | 4.30 ± 1.62 minutes | [4] |

| 0.25% | 1:400,000 | 55.38 ± 18.48 seconds | 5.18 ± 1.46 minutes | [4] |

| 1% with Epinephrine | 1:100,000 | 12 to 29 seconds (intradermal) | N/A | [3][5] |

| Topical Anesthesia | with Epinephrine | 2-5 minutes | N/A | [2] |

| Infiltrative Anesthesia | with Epinephrine | ~1 minute | N/A | [2] |

Table 2: Duration of Anesthesia for Lidocaine with and without Epinephrine

| Lidocaine Concentration | Epinephrine Concentration | Duration of Anesthesia (Local Block) | Duration of Anesthesia (Digital Nerve Block) | Reference |

| 1% | 1:100,000 | 5.07 ± 0.34 hours | 4.26 ± 0.33 hours | [4] |

| 0.5% | 1:200,000 | 4.44 ± 0.31 hours | 3.36 ± 0.24 hours | [4] |

| 0.25% | 1:400,000 | 3.01 ± 0.33 hours | 2.29 ± 0.29 hours | [4] |

| 1% with Epinephrine | 1:100,000 | 6 hours 38 minutes to 7 hours 25 minutes (intradermal) | N/A | [3][5] |

| General | with Epinephrine | 90-200 minutes | N/A | [2] |

| Various | 1:80,000 to 1:1,600,000 | 112.0 minutes to 480 minutes | N/A | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of lidocaine and epinephrine interactions.

In Vivo Model: Rat Sciatic Nerve Block for Efficacy Evaluation

This protocol describes a common in vivo model to assess the efficacy of local anesthetic formulations.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Lidocaine hydrochloride solution (e.g., 1%)

-

Epinephrine solution (e.g., 1:100,000)

-

Sterile saline solution

-

30-gauge needles and 1 mL syringes

-

Nerve stimulator

-

Apparatus for assessing sensory and motor block (e.g., radiant heat source, grip strength meter)

Procedure:

-

Animal Preparation: Acclimate rats to the handling and testing procedures for several days before the experiment to minimize stress-induced variability.

-

Anesthesia (Optional): For initial injections, light isoflurane anesthesia may be used. However, for behavioral assessments, animals should be awake and unrestrained.

-

Injection:

-

Identify the sciatic notch, a depression between the greater trochanter and the ischial tuberosity.

-

Insert a 30-gauge needle attached to a nerve stimulator set at 0.2 mA and 1 Hz.

-

Advance the needle until a motor response (e.g., paw twitch) is elicited, confirming proximity to the sciatic nerve.

-

Inject a small volume (e.g., 0.1-0.2 mL) of the test solution (lidocaine alone or lidocaine with epinephrine) slowly over 10-15 seconds.

-

The contralateral limb can be injected with saline to serve as a control.

-

-

Assessment of Sensory Block:

-

Use a radiant heat source to apply a thermal stimulus to the plantar surface of the hind paw.

-

Measure the withdrawal latency (the time taken for the rat to withdraw its paw). An increase in withdrawal latency indicates sensory blockade.

-

Test at regular intervals (e.g., every 15 minutes) until the withdrawal latency returns to baseline.

-

-

Assessment of Motor Block:

-

Measure the grip strength of the hind paw using a dynamometer. A decrease in grip strength indicates motor blockade.

-

Alternatively, observe for signs of motor deficit, such as foot drop or inability to bear weight on the affected limb.

-

Assess at regular intervals until motor function returns to normal.

-

-

Data Analysis: Plot the withdrawal latency and grip strength against time to determine the onset, duration, and magnitude of the sensory and motor block for each formulation.

Quantification of Intraneural Lidocaine Concentration by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of lidocaine from nerve tissue samples.

Materials:

-

Sciatic nerve tissue samples

-

Homogenizer

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 analytical column

-

Lidocaine hydrochloride reference standard

-

Internal standard (e.g., lidocaine-d6)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

Accurately weigh the frozen sciatic nerve tissue sample.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate buffer).

-

-

Extraction:

-

To the homogenized tissue, add an internal standard solution (e.g., 20 µL of 0.50 µg/mL lidocaine-d6).

-

Add a protein precipitation agent like acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform a solid-phase extraction (SPE). Condition the SPE cartridge (e.g., Waters Oasis® HLB) with methanol and then water. Load the sample mixture, wash the cartridge with water and a low percentage of methanol in water, and then elute the analytes with the mobile phase.[7]

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for lidocaine (e.g., m/z 235.10 → 86.15) and the internal standard (e.g., lidocaine-d6, m/z 241.30 → 86.15).[7]

-

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of lidocaine reference standard spiked into blank tissue homogenate.

-

Calculate the concentration of lidocaine in the nerve tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.

Figure 1: Simplified Alpha-2 Adrenergic Receptor Signaling Pathway in a Neuron

Figure 2: Experimental Workflow for In Vivo Study of Lidocaine Potentiation

Conclusion

The addition of epinephrine to lidocaine solutions is a well-established method for potentiating local anesthesia. This effect is primarily attributed to epinephrine-induced vasoconstriction, which prolongs the local action of lidocaine by decreasing its systemic absorption. The quantitative data clearly demonstrate a significant increase in the duration of anesthesia with the combination. The experimental protocols provided herein offer standardized methods for the preclinical evaluation of such formulations. A thorough understanding of both the underlying mechanisms and the experimental methodologies is crucial for the continued development of safe and effective local anesthetic agents.

References

- 1. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 7. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Perspective on the Use of Adrenaline with Cocaine and its Analogs

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive historical and pharmacological overview of the co-administration of adrenaline (epinephrine) with cocaine and its synthetic analogs. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the evolution, mechanisms, and clinical implications of this combination. This document delves into the quantitative data from key studies, details of experimental protocols, and the underlying signaling pathways that govern the synergistic effects of these compounds.

Historical Perspective: From Coca Leaf to Modern Anesthesia

The journey of local anesthesia began with the isolation of cocaine from coca leaves in the mid-19th century. Its potent nerve-blocking properties were first demonstrated in ophthalmology by Austrian ophthalmologist Karl Koller in 1884, a discovery that revolutionized surgical practices by enabling painless procedures.[1][2][3] Koller's work, stemming from an interest in cocaine's numbing effect on the tongue, quickly expanded its use to dentistry and other surgical fields.[2][3]

However, the clinical utility of cocaine was hampered by its high toxicity and the rapid absorption into the bloodstream, which led to systemic side effects and a short duration of action. A pivotal advancement came in 1903 when German surgeon Heinrich Braun introduced the concept of adding adrenaline, the recently isolated and synthesized hormone of the adrenal gland, to local anesthetic solutions.[4][5] Braun astutely observed that adrenaline's vasoconstrictive properties would localize the anesthetic agent, thereby prolonging its effect, reducing the required dose, and minimizing systemic toxicity.[4][5] This combination was aptly termed a "chemical tourniquet".[5]

The significant toxicity and addictive potential of cocaine spurred the development of synthetic analogs.[6] In 1905, Alfred Einhorn synthesized procaine (Novocain), which offered a safer alternative.[6] However, unlike cocaine, procaine is a vasodilator, making the addition of a vasoconstrictor like adrenaline essential for its clinical efficacy.[4] This principle of combining a local anesthetic with a vasoconstrictor became a cornerstone of regional anesthesia and continues to be a standard practice today.

Pharmacological Synergy: Mechanisms of Action

The efficacy of combining adrenaline with cocaine and its analogs stems from a synergistic interaction at the site of administration. This synergy is primarily based on their distinct yet complementary pharmacological actions.

Cocaine and its Analogs: These compounds primarily function as local anesthetics by blocking voltage-gated sodium channels in nerve fibers. This action inhibits the propagation of action potentials, thereby preventing the transmission of pain signals. A unique property of cocaine, not shared by all of its synthetic analogs, is its intrinsic vasoconstrictive effect. Cocaine is a potent norepinephrine reuptake inhibitor, blocking the norepinephrine transporter (NET).[7][8] This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing sympathetic nerve activity and causing local vasoconstriction.

Adrenaline (Epinephrine): As a direct-acting sympathomimetic amine, adrenaline activates adrenergic receptors. Its vasoconstrictive effect is primarily mediated by the stimulation of α1-adrenergic receptors on vascular smooth muscle.[8][9][10] This leads to a localized reduction in blood flow.

The Synergistic Effect: When administered together, adrenaline's potent vasoconstriction complements that of cocaine. This combined action significantly reduces local blood flow, which in turn:

-

Prolongs the duration of anesthesia: By slowing the rate of absorption of the local anesthetic from the injection site, a higher concentration of the drug is maintained in the vicinity of the nerve fibers for a longer period.

-

Reduces systemic toxicity: The decreased absorption into the bloodstream lowers the peak plasma concentration of the local anesthetic, thereby reducing the risk of systemic side effects such as cardiovascular and central nervous system toxicity.[4]

-

Improves the surgical field: The profound vasoconstriction minimizes bleeding, providing a clearer view for the surgeon.[4]

Quantitative Analysis: Efficacy and Safety Data

Numerous studies have sought to quantify the effects of adding adrenaline to cocaine and its analogs. The following tables summarize key findings from this research.

Table 1: Effect of Adrenaline on Vasoconstriction and Anesthesia Duration

| Local Anesthetic | Adrenaline Concentration | Outcome Measure | Result with Adrenaline | Result without Adrenaline | Study Reference |

| 5% Cocaine | 1:1000 | Reduction in nasal mucosal blood flow | 76.7% | 61.2% | [3][11] |

| 100 mg Procaine | 0.3 mg | Time for sensory level regression to T10 (spinal anesthesia) | 83 ± 23 min | 66 ± 20 min | [12] |

| 100 mg Procaine | 0.3 mg | Time to full motor recovery (Bromage 4) | 126 ± 37 min | 100 ± 30 min | [12] |

| 1% Lidocaine | 1:100,000 | Arteriolar diameter reduction (hamster cheek pouch) | Reduced to 32% of initial diameter | N/A (Lidocaine is a vasodilator) | [13] |

| 4% Lignocaine | 1:1000 | Reduction in nasal resistance | Significant reduction (p < 0.005) | N/A | [14] |

Table 2: Effect of Adrenaline on Systemic Absorption and Surgical Bleeding

| Local Anesthetic | Adrenaline Concentration | Outcome Measure | Result with Adrenaline | Result without Adrenaline | Study Reference |

| Topical Cocaine | Not specified | Systemic absorption of cocaine | Significantly reduced | Higher absorption | [4][15] |

| 25% Cocaine HCl in paraffin paste | 0.1% | Mean intraoperative blood loss (nasal surgery) | 11 (SD 8) ml | 60 (SD 30) ml | [16][17] |

| 4% Cocaine HCl aqueous solution | 0.05% | Mean intraoperative blood loss (nasal surgery) | 75 (SD 51) ml | 96 (SD 66) ml | [16][17] |

| 2% Lidocaine | 1:100,000 | Mean blood loss (dacryocystorhinostomy) | 2.05 ml | 6.09 ml (with 4% Cocaine) | [18] |

| 4% Cocaine HCl aqueous solution | 0.05% | Mean maximum cocaine blood concentration | 0.03 (SD 0.003) µg/ml | 0.5 (SD 0.3) µg/ml | [16][17] |

| 25% Cocaine HCl in paraffin paste | 0.1% | Mean maximum cocaine blood concentration | 1.6 (SD 1.4) µg/ml | 2.0 (SD 1.5) µg/ml | [16][17] |

Table 3: Comparative Efficacy of Different Formulations

| Formulation 1 | Formulation 2 | Application | Key Finding | Study Reference |

| Tetracaine, Adrenaline, Cocaine (TAC) | Cocaine alone | Topical anesthesia for lacerations | TAC provided significantly better anesthesia (p=0.005). | [19] |

| Tetracaine, Adrenaline, Cocaine (TAC) | Lidocaine, Epinephrine, Tetracaine (LET) | Anesthesia for lacerations in children | No significant difference in pain scale values. | [20][21] |

| 10% Cocaine | 4% Lignocaine with Adrenaline 1:1000 | Nasal topical anesthesia | Both were equally effective in reducing nasal resistance and providing anesthesia. | [14] |

| 4% Cocaine | 1:1000 Epinephrine | Topical vasoconstriction in rhinoplasty | Cocaine had a stronger and more predictable vasoconstrictive effect. | [22] |

| Moffett's Solution (Cocaine, Adrenaline, Bicarbonate) | Cophenylcaine | Preoperative decongestion in sinonasal surgery | Moffett's solution was associated with greater transient postoperative throat pain. | [23] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of adrenaline and cocaine analogs.

Measurement of Nasal Mucosal Blood Flow

4.1.1 Laser-Doppler Flowmetry

This non-invasive technique measures microcirculatory blood perfusion.

-

Principle: A low-power laser beam is directed at the nasal mucosa. Light scattered by moving red blood cells undergoes a Doppler frequency shift, which is proportional to their velocity. The instrument calculates a blood perfusion value based on the number and velocity of red blood cells in the measured tissue volume.[23][24][25]

-

Protocol:

-

The subject is acclimatized to the ambient room temperature and humidity.

-

A laser-Doppler probe is positioned at a right angle to the anterior part of the inferior turbinate mucosa, ensuring gentle placement without applying pressure to avoid compressing superficial blood vessels.[24]

-

A baseline blood flow reading is recorded until a stable signal is achieved (e.g., relative standard deviation < 20% for at least 30 seconds).[24]

-

The test solution (e.g., cocaine with or without adrenaline) is applied topically to the nasal mucosa.

-

Blood flow is continuously monitored and recorded at specified time intervals to determine the onset, magnitude, and duration of the vasoconstrictor effect.

-

4.1.2 133Xenon (133Xe) Washout Technique

This method provides a quantitative measure of regional blood flow.

-

Principle: A small amount of the radioactive inert gas 133Xe, dissolved in saline, is injected into the nasal mucosa. The rate at which the 133Xe is "washed out" or cleared from the tissue is proportional to the blood flow through that region. The clearance is monitored by an external scintillation detector.[17][26][27]

-

Protocol:

-

A small volume (e.g., 0.1 mL) of 133Xe in sterile saline is injected into the submucosa of the anterior part of the inferior turbinate.

-

A scintillation detector is positioned over the injection site to measure the gamma radiation emitted by the 133Xe.

-

The decay of radioactivity over time is recorded, typically as counts per minute.

-

The data are plotted on a semilogarithmic graph (log of counts vs. time), and the half-life (T½) of the washout curve is determined.

-

Nasal mucosal blood flow (in ml/min/100g of tissue) is calculated using the formula: Blood Flow = k × λ × 100, where k = (ln2 / T½) and λ is the tissue-blood partition coefficient for xenon.

-

Quantification of Cocaine and Metabolites in Serum

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly sensitive and specific method for identifying and quantifying substances in biological samples.

-

Principle: The method separates volatile compounds in a gas chromatograph and then detects and identifies them based on their mass-to-charge ratio using a mass spectrometer.

-

Protocol:

-

Sample Preparation (Solid-Phase Extraction - SPE): a. A serum or plasma sample is diluted (e.g., with water or a buffer).[7] b. An internal standard (a compound structurally similar to the analyte but with a different mass) is added. c. The sample is passed through an SPE cartridge (e.g., a mixed-mode cation exchange column).[7][12] d. The cartridge is washed with a series of solvents to remove interfering substances. e. The analytes (cocaine and its metabolites) are eluted from the cartridge with a specific solvent mixture.

-

Derivatization: a. The eluate is evaporated to dryness under a stream of nitrogen. b. A derivatizing agent (e.g., BSTFA) is added to the residue and heated. This step is crucial for making non-volatile metabolites like benzoylecgonine suitable for GC analysis.[7]

-

GC-MS Analysis: a. A small volume of the derivatized sample is injected into the GC-MS system. b. The compounds are separated on a capillary column with a specific temperature program. c. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of each analyte and the internal standard.

-

Quantification: a. The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.

-

Signaling Pathways and Molecular Interactions

The synergistic vasoconstriction resulting from the co-administration of adrenaline and cocaine analogs can be understood by examining their effects on adrenergic signaling pathways.

Adrenaline-Induced Vasoconstriction

Adrenaline's primary mechanism for vasoconstriction is the activation of α1-adrenergic receptors on vascular smooth muscle cells.

Caption: Adrenaline-induced α1-adrenergic receptor signaling pathway leading to vasoconstriction.

This signaling cascade is as follows:

-

Adrenaline binds to and activates the α1-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

The activated Gq protein then activates the enzyme phospholipase C (PLC).[1][2][3]

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3]

-

IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2][3]

-

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

The elevated intracellular Ca²⁺ concentration, along with the action of PKC, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.

Cocaine's Interaction with the Norepinephrine Transporter

Cocaine's primary synergistic action is its inhibition of the norepinephrine transporter (NET) in sympathetic nerve terminals.

Caption: Cocaine's inhibition of the norepinephrine transporter (NET) enhances vasoconstriction.

The process is as follows:

-

A nerve impulse triggers the release of norepinephrine from vesicles in the presynaptic sympathetic neuron into the synaptic cleft.

-

Norepinephrine binds to α1-adrenergic receptors on the postsynaptic smooth muscle cell, causing vasoconstriction.

-

The action of norepinephrine is terminated by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET).

-

Cocaine competitively binds to the outward-facing conformation of NET, blocking the reuptake of norepinephrine.[13]

-

This leads to a higher concentration of norepinephrine in the synaptic cleft for a longer duration, resulting in sustained and enhanced stimulation of α1-adrenergic receptors and, consequently, more potent vasoconstriction.

Integrated Experimental and Pharmacological Workflow

The following diagram illustrates the logical workflow from drug administration to the measurement of physiological effects.

Caption: Experimental workflow for evaluating the effects of adrenaline with cocaine analogs.

Conclusion

The historical combination of adrenaline with cocaine marked a significant milestone in the development of local and regional anesthesia. The pharmacological principles established over a century ago—leveraging vasoconstriction to enhance efficacy and safety—remain fundamental in modern clinical practice. While cocaine itself has been largely replaced by synthetic analogs with more favorable safety profiles, the practice of co-administering these agents with a vasoconstrictor like adrenaline is a direct legacy of this early innovation. This guide has provided a detailed examination of the historical context, the underlying molecular mechanisms, quantitative data from key studies, and the experimental protocols used to evaluate this important drug combination. A thorough understanding of these principles is essential for the continued development of safer and more effective local anesthetic formulations.

References

- 1. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 2. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Reinforcing and discriminative stimulus effects of RTI 111, a 3-phenyltropane analog, in rhesus monkeys: interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal-imab-bg.org [journal-imab-bg.org]

- 8. drugs.com [drugs.com]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vasoconstrictive effects of cocaine and lidocaine with epinephrine in the hamster cheek pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lignocaine with adrenaline: is it as effective as cocaine in rhinological practice? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cocaine and adrenaline: a safe or necessary combination in the nose? A study to determine the effect of adrenaline on the absorption and adverse side effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of formulation and addition of adrenaline to cocaine for haemostasis in intranasal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Factors influencing 133-xenon washout in a nose-sinus model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Comparison between topical anaesthesia with cocaine versus lidocaine plus adrenaline for outpatient laser dacryocystorhinostomy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of tetracaine, adrenaline, and cocaine with cocaine alone for topical anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]